REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].Cl[P:8]1(=[S:18])[O:13][CH2:12][C:11]2[CH:14]=[CH:15][CH:16]=[CH:17][C:10]=2[O:9]1>CO>[CH3:12][O:13][P:8]1(=[S:18])[O:4][CH2:1][C:11]2[CH:14]=[CH:15][CH:16]=[CH:17][C:10]=2[O:9]1 |f:0.1.2|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClP1(OC2=C(CO1)C=CC=C2)=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a reaction flask was placed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the axcess methanol recovered via reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 ml chloroform
|
Type
|
WASH
|
Details
|
washed with two portions of water (total of 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue crystallized
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COP1(OC2=C(CO1)C=CC=C2)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |